molecular formula C20H35OPS2 B14423207 S,S-Diheptyl phenylphosphonodithioate CAS No. 85480-02-0

S,S-Diheptyl phenylphosphonodithioate

Cat. No.: B14423207
CAS No.: 85480-02-0
M. Wt: 386.6 g/mol
InChI Key: RCRKSTGRDAMWJS-UHFFFAOYSA-N
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Description

S,S-Diheptyl phenylphosphonodithioate: is an organophosphorus compound characterized by the presence of two heptyl groups and a phenyl group attached to a phosphonodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S,S-Diheptyl phenylphosphonodithioate typically involves the reaction of phenylphosphonodithioic acid with heptyl alcohols under controlled conditions. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The use of automated systems and advanced analytical techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: S,S-Diheptyl phenylphosphonodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphonodithioate moiety and the heptyl groups.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphine derivatives .

Scientific Research Applications

Chemistry: In chemistry, S,S-Diheptyl phenylphosphonodithioate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds and materials .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in investigating cellular processes and pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its interactions with specific molecular targets may lead to the development of new drugs or treatments for various diseases .

Industry: Industrially, the compound is used as an additive in lubricants and as a stabilizer in polymer production. Its chemical properties enhance the performance and durability of these products .

Mechanism of Action

The mechanism of action of S,S-Diheptyl phenylphosphonodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes and pathways, ultimately affecting the biological activity of the compound .

Comparison with Similar Compounds

  • S,S-Dipropyl phenylphosphonodithioate
  • S,S-Diisopropyl phenylphosphonodithioate

Comparison: Compared to similar compounds, S,S-Diheptyl phenylphosphonodithioate is unique due to the presence of longer heptyl chains. This structural difference can influence its chemical reactivity, solubility, and interaction with biological targets. The longer heptyl chains may enhance its hydrophobicity and stability, making it more suitable for specific applications .

Properties

CAS No.

85480-02-0

Molecular Formula

C20H35OPS2

Molecular Weight

386.6 g/mol

IUPAC Name

bis(heptylsulfanyl)phosphorylbenzene

InChI

InChI=1S/C20H35OPS2/c1-3-5-7-9-14-18-23-22(21,20-16-12-11-13-17-20)24-19-15-10-8-6-4-2/h11-13,16-17H,3-10,14-15,18-19H2,1-2H3

InChI Key

RCRKSTGRDAMWJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSP(=O)(C1=CC=CC=C1)SCCCCCCC

Origin of Product

United States

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